molecular formula C12H17NO2 B11897886 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol

Cat. No.: B11897886
M. Wt: 207.27 g/mol
InChI Key: AYTFWINRWVAOKT-UHFFFAOYSA-N
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Description

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The process can be summarized as follows:

    Starting Materials: 2,3-dihydro-1H-indene-4,5-diol, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated indene derivative.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated indene derivatives.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Scientific Research Applications

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol exerts its effects depends on its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

  • 1-((Dimethylamino)methyl)naphthalene-2-ol
  • 1-((Dimethylamino)methyl)benzene-2-ol
  • 1-((Dimethylamino)methyl)anthracene-2-ol

Uniqueness: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is unique due to its indene backbone, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-4,5-diol

InChI

InChI=1S/C12H17NO2/c1-13(2)7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,14-15H,3-4,7H2,1-2H3

InChI Key

AYTFWINRWVAOKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC2=C1C=CC(=C2O)O

Origin of Product

United States

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